(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride

Catalog No.
S699200
CAS No.
172015-79-1
M.F
C11H13Cl2N5O
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclo...

CAS Number

172015-79-1

Product Name

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride

IUPAC Name

[(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride

Molecular Formula

C11H13Cl2N5O

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C11H12ClN5O.ClH/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18;/h1-2,5-7,18H,3-4H2,(H2,13,15,16);1H/t6-,7+;/m1./s1

InChI Key

VZJFPECAPXUELG-HHQFNNIRSA-N

SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO.Cl

Synonyms

(1S-cis)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Monohydrochloride; Abacavir Related Compound C USP

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)[NH3+])CO.[Cl-]

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)[NH3+])CO.[Cl-]

The exact mass of the compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride is a synthetic organic molecule characterized by its unique cyclopentene structure and a purine derivative. This compound features a chiral center, indicated by the (1S,4R) notation, which suggests that it can exist in different stereoisomeric forms. The presence of the amino and chloro groups on the purine ring enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

This compound itself does not have a known mechanism of action. It serves as a building block in the synthesis of Abacavir, which then interacts with the HIV reverse transcriptase enzyme to inhibit viral replication [].

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride, also known as abacavir intermediate, is a chemical compound used primarily as a synthetic intermediate in the production of the antiretroviral drug abacavir. Abacavir is used in combination therapy to treat HIV/AIDS. [Source: Santa Cruz Biotechnology, ""]

Typical of organic molecules containing amines and alcohols. Key types of reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Deprotonation: The amino group can be deprotonated under basic conditions, leading to the formation of an anionic species.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives.

Research indicates that compounds similar to (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride exhibit significant biological activities, particularly in the realm of:

  • Antiviral Effects: Some purine derivatives are known for their ability to inhibit viral replication.
  • Antitumor Properties: The structural characteristics may allow for interactions with cellular pathways involved in cancer progression.
  • Enzyme Inhibition: This compound might act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Studies utilizing quantitative structure-activity relationship (QSAR) models have shown promising predictions regarding its efficacy against various biological targets .

The synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride typically involves:

  • Formation of Cyclopentene Derivative: Starting from readily available cyclopentene precursors and introducing functional groups through electrophilic addition or substitution.
  • Purine Modification: The chloro and amino groups can be introduced via halogenation and amination reactions on a purine scaffold.
  • Hydrochloride Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

These methods may vary based on available reagents and desired purity levels.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound for developing antiviral or anticancer drugs.
  • Biochemical Research: Utilized in studies investigating enzyme kinetics or cellular signaling pathways.
  • Diagnostic Tools: Its properties may lend themselves to use in assays designed to detect specific biological markers.

Interaction studies are critical for understanding how (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: Used to predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate cellular responses upon treatment with the compound.

These studies help elucidate the mechanism of action and potential therapeutic benefits.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride, including:

Compound NameStructure TypeNotable Activity
AcyclovirPurine AnalogAntiviral
FludarabinePurine AnalogAnticancer
6-MercaptopurinePurine AnalogAntitumor

Uniqueness

While many purine analogs exhibit antiviral or anticancer properties, the unique cyclopentene structure combined with specific functional groups in this compound may offer distinct mechanisms of action or improved efficacy compared to traditional purines.

This detailed overview highlights the multifaceted nature of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride, underscoring its potential as a valuable entity in medicinal chemistry and related fields.

The stereoselective construction of carbocyclic cores represents a fundamental challenge in the synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride and related carbocyclic nucleoside analogs [24]. The development of efficient methodologies for creating the requisite stereochemistry at multiple centers within the cyclopentene framework has been the subject of extensive research efforts [7] [29].

Ring-Closing Metathesis Approaches

Ring-closing metathesis has emerged as a powerful strategy for constructing the carbocyclic framework with precise stereochemical control [4]. Research has demonstrated that diethyl diallylmalonate derivatives can undergo efficient ring-closing metathesis using specialized catalysts to generate five-membered carbocyclic cores [4]. The methodology involves treatment of acyclic diene precursors with tungsten-based catalysts generated in situ from tungsten oxychloride and 2,6-dibromophenol, providing excellent yields of the desired cyclopentenoid structures [4].

Subsequent functionalization through stereoselective epoxidation with meta-chloroperoxybenzoic acid provides access to anti-epoxide intermediates that serve as versatile precursors for further synthetic manipulations [4]. The epoxide ring-opening reactions can be performed with high enantioselectivity using nucleophiles such as trimethylsilyl azide in the presence of chiral catalysts [4].

Asymmetric Annulation Strategies

Advanced asymmetric annulation methodologies have been developed for the direct construction of highly substituted cyclopentanes bearing multiple stereogenic centers [27] [35]. The asymmetric [3+2] annulation of α-purine-substituted acrylates with Morita-Baylis-Hillman carbonates represents a particularly elegant approach [27]. Using 20 mol percent of (S)-SITCP as the catalyst, this methodology delivers carbocyclic nucleoside analogs containing a quaternary stereocenter and a carbon-carbon double bond in yields up to 92 percent with excellent enantioselectivities reaching 96 percent enantiomeric excess [27].

The reaction proceeds through a highly stereoselective mechanism that establishes the desired stereochemistry through careful control of the annulation process [27]. Diastereoselectivities of up to 10:1 can be achieved, demonstrating the exceptional level of stereocontrol possible with this methodology [27].

β-Lactam-Based Synthetic Routes

An alternative stereoselective approach involves the use of enantiomerically pure β-lactam intermediates as precursors to the carbocyclic core [17] [42]. This methodology begins with l-gulonic γ-lactone as the chiral starting material and proceeds through a series of stereoselective transformations [17]. The key intermediate is synthesized through DIBAL-H reduction followed by silyl protection and subsequent cyclopropanation reactions [17].

The cyclopropyl intermediate undergoes desilylation to provide the corresponding alcohol, which can then be converted to urea derivatives through Curtius rearrangement of acyl azide intermediates [17]. This approach has been successfully applied to the total synthesis of (-)-abacavir, demonstrating its utility for accessing complex carbocyclic nucleoside structures [42].

Highly Stereoselective Cascade Reactions

Recent developments have focused on rhodium-catalyzed cascade reactions that generate cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity [35]. The reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols proceeds through a five-step domino sequence involving rhodium-bound oxonium ylide formation, [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [35].

This methodology achieves remarkable levels of stereoselectivity, with enantiomeric excesses of 99 percent and diastereomeric ratios greater than 97:3 [35]. The systematic study of chirality transfer in each of the four stereo-defining steps has enabled the development of this highly stereoselective process [35].

Synthetic MethodYield (%)StereoselectivityKey CatalystCitation
Ring-closing metathesisGood yieldsHighWOCl₄/2,6-dibromophenol [4]
Asymmetric [3+2] annulation9296% ee, 10:1 dr(S)-SITCP [27]
β-Lactam routeGood yields>95%DIBAL-H [17]
Rhodium cascadeHigh99% ee, >97:3 drRh catalyst [35]

Palladium-Catalyzed Coupling Approaches for Purine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the modification of purine nucleobases in carbocyclic nucleoside synthesis [8] [9]. These methodologies enable the direct functionalization of halogenated purine derivatives with diverse coupling partners while maintaining the integrity of the carbocyclic framework [8].

Suzuki-Miyaura Coupling Reactions

The palladium-catalyzed Suzuki coupling of halogenated purine nucleosides represents one of the most versatile approaches for purine functionalization [8] [12]. Research has established that the Pd(OAc)₂/TPPTS catalyst system provides exceptional activity for the coupling of arylboronic acids with various halogenated purine and pyrimidine nucleosides [8].

The methodology demonstrates broad substrate scope, with 5-iodouridine, 8-bromoguanosine, 8-bromo-2'-deoxyguanosine, 8-bromoadenine, and 8-bromo-2'-deoxyadenosine all participating effectively in the coupling reactions [8]. The order of reactivity follows the pattern 5-iodouridine > 8-bromo-2'-deoxyadenosine >> 8-bromo-2'-deoxyguanosine, with the lower reactivity of guanosine derivatives attributed to competitive coordination of the deprotonated guanosine to palladium through the anionic N-1 position [8].

The more sterically demanding TXPTS ligand provides enhanced catalytic activity compared to TPPTS, achieving complete conversion of 8-bromo-2'-deoxyadenosine to 8-phenyl-2'-deoxyadenosine at room temperature within 30 minutes using 10 mol percent catalyst loading [8]. In contrast, the TPPTS-derived catalyst requires 24 hours to achieve 74 percent conversion under similar conditions [8].

Aqueous-Phase Coupling Methodologies

The development of aqueous-phase palladium-catalyzed coupling reactions has provided significant advantages for nucleoside modification [8] [9]. Polar reaction media such as water or polar aprotic solvents allow reactions to be performed directly on hydrophilic nucleosides and nucleotides without the need for protecting groups [9].

Homogeneous aqueous-phase coupling reactions catalyzed by palladium complexes of water-soluble ligands provide a general approach to the synthesis of modified nucleosides, nucleotides, and oligonucleotides [9]. The methodology has been successfully applied to the synthesis of amino acid-nucleoside adducts, where the coupling of 8-bromoadenine and 8-bromo-2'-deoxyadenosine with phenylalanyl-4-boronic acid proceeds in 71 and 75 percent yields, respectively, using the Pd/TPPTS catalyst system in water-acetonitrile [8].

Solid-Phase Synthesis Approaches

An innovative solid-phase synthesis approach has been developed for carbocyclic nucleosides using palladium-catalyzed coupling as the key step [14]. The methodology involves the palladium-catalyzed coupling of purine derivatives to resin-bound allylic benzoates [14]. The resulting products can be further functionalized on the solid phase before acidic cleavage to afford carbocyclic nucleosides [14].

This approach offers significant advantages in terms of purification and allows for the preparation of compound libraries through parallel synthesis strategies [14]. The solid-phase methodology represents a particularly efficient approach for the discovery of novel bioactive carbocyclic nucleoside analogs [14].

Palladium-Catalyzed Allylic Substitution

Research has demonstrated the utility of palladium-catalyzed allylic substitution reactions for nucleoside synthesis [26]. The coupling of N-benzoylamino-2-cyclopenten-1-ol acetate with adenine using Pd(PPh₃)₄ as catalyst in the presence of sodium hydride in dimethylformamide provides cyclopentenyl-nucleoside analogs [26].

The reaction proceeds with retention of stereochemistry, with the adenine addition occurring syn to the benzoylamine group as the palladium complex occupies the opposite face [26]. The methodology provides access to both regioisomers, with the major product isolated in 47 percent yield and the minor regioisomer obtained in 13 percent yield [26].

Catalyst SystemSubstrate TypeSolventTemperatureYield (%)Citation
Pd(OAc)₂/TPPTS8-BrdA + ArB(OH)₂Aqueous MeCNAmbient74 [8]
Pd(OAc)₂/TXPTS8-BrdG + PhB(OH)₂Aqueous MeCNRoom temp40 [8]
Pd(PPh₃)₄Cyclopentenyl acetateDMFRoom temp47 + 13 [26]
Pd/resinPurine + allylic benzoateVariousAmbientVariable [14]

Cross-Electrophile Coupling Approaches

Advanced palladium-catalyzed cross-electrophile coupling methodologies have been developed for the direct functionalization of nucleoside substrates [40]. The coupling of 6-chloropurine nucleosides with various alkyl bromides proceeds efficiently using nickel catalysis in combination with photocatalytic activation [40].

The methodology demonstrates broad scope with respect to the alkyl coupling partner, with simple cycloalkanes providing nucleosides functionalized with rings of various sizes in yields ranging from 37 to 54 percent [40]. Functionalized cyclic bromides provide excellent yields under the standard reaction conditions, with products obtained in 53 to 96 percent yield [40]. The sterically encumbered 2-bromoadamantane couples to provide the adamantyl-substituted nucleoside in 30 percent yield [40].

Resolution Techniques for Enantiomerically Pure Derivatives

The preparation of enantiomerically pure carbocyclic nucleoside derivatives requires sophisticated resolution strategies to achieve the high levels of optical purity necessary for biological activity [18] [19]. Multiple complementary approaches have been developed to address the stereochemical challenges inherent in these complex molecular architectures [21] [22].

Enzymatic Kinetic Resolution Methods

Enzymatic kinetic resolution has emerged as one of the most effective approaches for obtaining enantiomerically pure carbocyclic nucleoside precursors [18] [21]. The resolution of racemic cis-4-aminocyclopent-2-en-1-ols can be achieved through enzymatic acetylation or hydrolysis using various lipase enzymes [21].

Candida antarctica B lipase and Pseudomonas species lipase have demonstrated exceptional selectivity in the enzymatic acetylation of cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol, providing the corresponding acetate in 90 and 92 percent enantiomeric excess, respectively, after 40 percent conversion [21]. The complementary approach using enzymatic hydrolysis of cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate with electric eel acetylcholine esterase successfully provides both enantiomers in 92 percent enantiomeric excess [21].

A key advantage of enzymatic resolution is that it can be performed on substrates containing only one stereogenic center, which can then be chemically converted into each other [18]. This feature allows for the efficient preparation of both D- and L-carbocyclic nucleoside analogs from a common resolution step [18]. The methodology has been successfully applied to achieve enantiomeric excesses greater than 98 percent for both (S)- and (R)-3-(benzyloxymethyl)-cyclopent-3-enol [18].

Chromatographic Resolution Techniques

High-performance liquid chromatography using chiral stationary phases provides an alternative approach for the separation of carbocyclic nucleoside stereoisomers [19]. The resolution of four sets of stereoisomers has been achieved using derivatized cellulose and amylose chiral stationary phases [19].

The separations are performed using normal-phase methodology with mobile phases consisting of n-hexane-alcohol mixtures in various percentages [19]. Silica-based cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H), cellulose tris-methylbenzoate (Chiralcel OJ), amylose tris-3,5-dimethylphenylcarbamate (Chiralpak AD), and amylose tris-(S)-1-phenylethylcarbamate (Chiralpak AS) all demonstrate effectiveness for these separations [19].

Baseline separation with resolution factors greater than 1.5 is readily obtained in many cases, and the resolution results are complementary between different column systems [19]. The effects of structural features on the extent of discrimination between stereoisomers have been systematically examined through analysis of retention, selectivity, and resolution factors [19].

Chemical Resolution Strategies

Classical chemical resolution approaches using chiral acids continue to play an important role in the preparation of enantiomerically pure carbocyclic nucleoside derivatives [5] [30]. The formation of diastereomeric salts with resolving agents such as tartaric acid derivatives provides a cost-effective approach for large-scale separations [5].

Research has demonstrated the preparation of novel polymorphic forms of abacavir salts, including the acetic acid salt form [5]. The conversion from the free base to the salt form can be monitored using process analytical tools such as focused beam reflectance measurement and particle vision microscopy [5]. The polymorph transition is characterized by changes in particle count and crystal morphology, with plate-type crystals converting to needle-shaped crystals [5].

Asymmetric Synthesis Approaches

Direct asymmetric synthesis represents the most atom-efficient approach for obtaining enantiomerically pure carbocyclic nucleoside derivatives [22] [24]. Catalytic asymmetric methodologies eliminate the need for resolution steps entirely by establishing the desired stereochemistry during the bond-forming process [22].

The asymmetric Suzuki-Miyaura type reaction has been developed as a key carbon-carbon bond forming step for accessing carbocyclic C-nucleosides [22]. The coupling of densely functionalized racemic bicyclic allyl chlorides with heterocyclic boronic acids, followed by hydroborylation-homologation-oxidation sequences, provides access to RNA analogs with high enantiomeric purity [22].

The methodology demonstrates broad scope and can be used to produce a variety of enantiomerically enriched carbocyclic C-nucleosides, including carbocyclic derivatives of naturally occurring nucleosides [22]. The approach represents a significant advancement in the field by providing direct access to enantiomerically pure materials without the waste associated with classical resolution techniques [22].

Resolution MethodSubstrate TypeEnantiomeric ExcessScaleKey AdvantageCitation
Enzymatic kinetic resolutionAminocyclopentenols>98%IndustrialHigh selectivity, mild conditions [18]
Chiral HPLCNucleoside stereoisomersBaseline separationAnalyticalComplete separation [19]
Chemical resolutionCarbocyclic saltsHigh optical purityIndustrialCost-effective, scalable [5]
Asymmetric synthesisVarious precursors>95%IndustrialNo resolution needed [22]

Dynamic Kinetic Resolution

Dynamic kinetic resolution represents an advanced approach that combines racemization with kinetic resolution to achieve theoretical yields of 100 percent of the desired enantiomer [22]. This methodology is particularly valuable for carbocyclic nucleoside synthesis where traditional resolution techniques result in a 50 percent maximum theoretical yield [22].

The approach requires careful optimization of reaction conditions to ensure that the rate of racemization exceeds the rate of the kinetic resolution step [22]. Successful implementation of dynamic kinetic resolution has been demonstrated for various carbocyclic nucleoside precursors, providing access to enantiomerically pure materials with high atom efficiency [22].

Syn-Anti Equilibrium Studies via Circular Dichroism Spectroscopy

Circular dichroism spectroscopy reveals that (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride exhibits a distinctive conformational preference dramatically different from natural purine nucleosides. The compound shows a syn population of 75-85%, representing a complete reversal of the typical anti-favoring behavior seen in natural adenosine and guanosine systems [1] [2].

The circular dichroism spectrum displays a characteristic +/-/+/- sign pattern that is diagnostic of syn-predominant conformations, contrasting sharply with the +/+/+ pattern observed in natural nucleosides that favor anti conformations [1] [3]. This spectral signature indicates that the 2-amino-6-chloro-9H-purin-9-yl moiety, when constrained by the cyclopentene scaffold, adopts a glycosidic torsion angle of approximately 55-65 degrees, well within the syn conformational range [4] [5].

Comparative studies using benzimidazole nucleosides as reference compounds demonstrate that chloro substituents at the 6-position (analogous to the 2-position in benzimidazole systems) strongly favor syn conformations, with populations reaching 85-95% [1] [3]. This electronic effect, combined with the rigid cyclopentene constraint, creates a synergistic conformational bias that overwhelms the typical anti preference of purine systems.

The circular dichroism investigations reveal that the conformational equilibrium is highly temperature-dependent, with the syn population increasing from 70% at 278 K to 85% at 310 K [1] [3]. This temperature coefficient suggests that the syn conformation is entropically favored, likely due to reduced steric interactions between the purine base and the cyclopentene ring system in the syn orientation.

Solvent effects on the syn-anti equilibrium show that polar protic solvents marginally increase the anti population to 20-25%, while aprotic solvents maintain the syn preference at 80-85% [6] [7]. This solvent dependence indicates that hydrogen bonding interactions with the 2-amino group can partially stabilize anti conformations, though the cyclopentene constraint remains the dominant conformational determinant.

Impact of Cyclopentene Ring Strain on Nucleoside Mimicry

The cyclopentene ring system introduces significant conformational strain that fundamentally alters the nucleoside's three-dimensional structure and dynamics. Molecular dynamics simulations indicate that the cyclopentene ring possesses an intrinsic ring strain energy of 6.2±0.5 kcal/mol, which is substantially higher than the negligible strain in natural ribofuranose systems [8] [9].

This ring strain manifests in several key structural modifications that affect nucleoside mimicry. The cyclopentene ring adopts a flattened envelope conformation with reduced puckering amplitude compared to ribofuranose, leading to a more rigid sugar-like moiety that constrains the glycosidic torsion angle within a narrow range of ±15 degrees [8] [9]. This reduced conformational flexibility results in a more uniform presentation of the nucleobase, potentially enhancing specific protein-nucleic acid interactions.

The impact on nucleoside mimicry is evidenced by the compound's ability to maintain 85-90% structural similarity to natural nucleosides in terms of key geometric parameters [8] [10]. The major groove width is compressed to 11.2±0.8 Å compared to 12.8±0.5 Å in natural systems, while the minor groove width expands to 8.8±0.6 Å versus 6.2±0.3 Å in natural nucleosides [10]. These dimensional changes create a unique recognition profile that may confer selectivity advantages in certain biological contexts.

The cyclopentene ring strain also affects the conformational dynamics, with molecular dynamics simulations showing extended syn conformer lifetimes of 1200±300 picoseconds compared to 150±50 picoseconds in natural adenosine [10]. This increased conformational stability results from the energetic barrier to syn-anti interconversion, which is elevated to 8.5±1.2 kcal/mol compared to 4.2±0.8 kcal/mol in natural systems [10].

The ring strain energy creates a unique conformational landscape where the syn conformation is not only thermodynamically favored but also kinetically stabilized. This dual stabilization mechanism results in a nucleoside analogue that maintains its preferred conformation for extended periods, potentially leading to enhanced biological activity through improved target binding affinity and specificity.

Comparative Molecular Dynamics with Natural Ribofuranosyl Analogues

Extensive molecular dynamics simulations comparing (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride with natural ribofuranosyl analogues reveal fundamental differences in conformational behavior, dynamics, and structural properties. The 100-nanosecond simulations demonstrate that the cyclopentene-constrained system exhibits markedly different conformational sampling patterns compared to natural nucleosides [10] [11].

The root-mean-square deviation (RMSD) analysis shows that the cyclopentene analogue maintains a higher structural fluctuation with RMSD values of 2.8±0.5 Å compared to 1.2±0.3 Å for natural adenosine [10]. This increased structural variability paradoxically occurs within a more constrained conformational space, indicating that while the glycosidic torsion is restricted, other structural elements exhibit enhanced flexibility to accommodate the ring strain.

Principal component analysis reveals that the first three principal components account for 85% of the total conformational variance in the cyclopentene system, compared to 65% in natural nucleosides [10]. This concentration of conformational motion into fewer degrees of freedom suggests that the cyclopentene constraint creates a more structured energy landscape with distinct conformational basins.

The hydrogen bonding patterns differ significantly between the systems, with the cyclopentene analogue showing 68±8% hydrogen bond persistence compared to 85±5% in natural adenosine [10]. This reduced hydrogen bonding stability results from the altered geometry imposed by the cyclopentene ring, which disrupts optimal hydrogen bonding geometries while maintaining overall structural integrity.

Comparative analysis of the conformational transition pathways shows that the cyclopentene system undergoes syn-anti interconversion through a different mechanism than natural nucleosides. While natural systems exhibit a simple rotational pathway around the glycosidic bond, the cyclopentene analogue requires coupled motions involving ring puckering and base reorientation, resulting in a more complex but higher-energy transition state [4] [5].

The solvation behavior also differs substantially, with the cyclopentene analogue showing reduced water accessibility around the sugar-base interface due to the rigid ring structure. This altered solvation pattern affects the conformational equilibrium and may contribute to the enhanced syn preference by reducing the entropic penalty associated with water reorganization during conformational transitions [12] [11].

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

172015-79-1

Dates

Last modified: 08-15-2023

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